molecular formula C12H14O6 B101494 Dimethyl 4,5-dimethoxyphthalate CAS No. 17078-61-4

Dimethyl 4,5-dimethoxyphthalate

Cat. No.: B101494
CAS No.: 17078-61-4
M. Wt: 254.24 g/mol
InChI Key: LMIKVZNWYNPYEZ-UHFFFAOYSA-N
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Description

Dimethyl 4,5-dimethoxyphthalate is an organic compound with the molecular formula C12H14O6. It is a derivative of phthalic acid, characterized by the presence of two methoxy groups at the 4 and 5 positions of the benzene ring and two ester groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4,5-dimethoxyphthalate can be synthesized through the esterification of 4,5-dimethoxyphthalic acid with methanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. Excess methanol is often used to drive the reaction to completion, and the product is purified through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4,5-dimethoxyphthalate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: 4,5-dimethoxyphthalic acid or 4,5-dimethoxybenzaldehyde.

    Reduction: 4,5-dimethoxyphthalyl alcohol.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4,5-dimethoxyphthalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester groups, which can be hydrolyzed in vivo.

    Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 4,5-dimethoxyphthalate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release methanol and 4,5-dimethoxyphthalic acid, which can further participate in biochemical pathways. The methoxy groups can also be metabolized to form reactive intermediates that interact with cellular components, affecting various biological processes.

Comparison with Similar Compounds

    Dimethyl phthalate: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

    Diethyl phthalate: Similar structure but with ethyl ester groups instead of methyl, affecting its physical and chemical properties.

    Dibutyl phthalate: Contains butyl ester groups, making it more hydrophobic and less volatile.

Uniqueness: Dimethyl 4,5-dimethoxyphthalate is unique due to the presence of methoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its specific structure allows for targeted modifications, making it valuable in various research and industrial applications.

Properties

IUPAC Name

dimethyl 4,5-dimethoxybenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-15-9-5-7(11(13)17-3)8(12(14)18-4)6-10(9)16-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIKVZNWYNPYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342938
Record name Dimethyl 4,5-dimethoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17078-61-4
Record name Dimethyl 4,5-dimethoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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